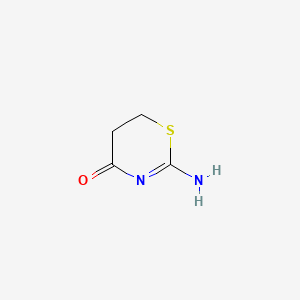

2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one

説明

特性

CAS番号 |

24676-14-0 |

|---|---|

分子式 |

C4H6N2OS |

分子量 |

130.17 g/mol |

IUPAC名 |

2-imino-1,3-thiazinan-4-one |

InChI |

InChI=1S/C4H6N2OS/c5-4-6-3(7)1-2-8-4/h1-2H2,(H2,5,6,7) |

InChIキー |

YSHYSAKBZQCSQY-UHFFFAOYSA-N |

SMILES |

C1CSC(=NC1=O)N |

正規SMILES |

C1CSC(=N)NC1=O |

他のCAS番号 |

24676-14-0 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method is favored for its efficiency and relatively mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one are not extensively documented, the principles of green chemistry are often applied to optimize the synthesis process. This includes minimizing the use of hazardous reagents and solvents, and maximizing yield through efficient catalytic processes .

化学反応の分析

Types of Reactions

2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazine derivatives .

科学的研究の応用

2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

作用機序

The mechanism of action of 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical properties of 2-amino-5,6-dihydro-4H-1,3-thiazin-4-one are influenced by structural modifications. Below is a comparative analysis with structurally related thiazinone derivatives:

Table 1: Comparative Analysis of Thiazinone Derivatives

Key Findings from Comparative Studies

Structural-Activity Relationships (SAR): Substituent Effects: The 2-amino group in 2-amino-5,6-dihydro-4H-1,3-thiazin-4-one is critical for iNOS inhibition. Acetylation of this group (as in 2-AADT) retains radioprotective efficacy but alters pharmacokinetics . Ring Modifications: Thieno-fused derivatives (e.g., 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones) exhibit anticancer activity, highlighting the role of extended π-systems in targeting cell cycle pathways .

Mechanistic Diversity: NO Pathway vs. Hypoxia Induction: While 2-amino-5,6-dihydro-4H-1,3-thiazin-4-one directly inhibits NO production, benzo-2,1,3-thiadiazoles exert radioprotection via methemoglobin-mediated hypoxia, demonstrating divergent strategies for mitigating radiation damage . Receptor Specificity: 2-Arylimino derivatives selectively target CB2 receptors, underscoring the impact of aryl substituents on receptor binding .

Therapeutic Applications: Radioprotection: 2-AADT and 2-ADT enhance survival in irradiated mice by 30–40% (20 mg/kg dose), outperforming antioxidants like aminoguanidine . Anti-inflammatory Activity: Morpholinylamino-substituted derivatives reduce oxidative stress markers (e.g., lipid peroxidation) by 50% in rodent models .

Safety and Toxicity: 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one exhibits moderate toxicity (oral LD₅₀ > 500 mg/kg in rats), while thieno-1,3-thiazin-4-ones show lower cytotoxicity (IC₅₀ = 10–50 μM in cancer cells) .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions of precursors such as thioureas or brominated intermediates. For example, one route uses 2-bromoacetophenone derivatives, which undergo nucleophilic substitution with thiourea to form the thiazinone ring . Optimization requires careful control of temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., triethylamine). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like open-chain thioamides. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and ring conformation. Use SHELX software for refinement, particularly for detecting hydrogen bonding or π-stacking interactions .

- NMR spectroscopy : and NMR identify proton environments and carbon hybridization. For example, the amine proton typically appears as a broad singlet at δ 5.5–6.5 ppm, while the thiazinone carbonyl carbon resonates near δ 170 ppm .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 131.03) and fragmentation patterns .

Q. How can researchers address challenges in determining the compound’s physicochemical properties (e.g., solubility, stability)?

- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (low solubility). For biological assays, use co-solvents like PEG-400 (<5% v/v) to avoid precipitation .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC to identify degradation products (e.g., oxidation of the thiazinone ring) .

Advanced Research Questions

Q. How should experimental designs account for discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., antimicrobial IC values) often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure consistent inoculum size and growth media .

- Positive controls : Compare with known thiazinone derivatives (e.g., xylazine analogs) to validate target engagement .

- Dose-response validation : Perform triplicate experiments with non-linear regression analysis to calculate robust EC values .

Q. What strategies resolve conflicting toxicity profiles observed in different studies?

Limited toxicological data (e.g., oral LD) and variability in cell-based assays require:

- In vitro-in vivo correlation (IVIVC) : Use primary hepatocytes or 3D spheroid models to better predict hepatic toxicity vs. immortalized cell lines .

- Mechanistic studies : Probe reactive metabolites via glutathione trapping assays or CYP450 inhibition screens to identify bioactivation pathways .

- Species-specific differences : Compare rodent and human toxicity data, adjusting for metabolic enzyme expression (e.g., CYP3A4 vs. CYP2D6) .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

- Molecular docking : Map interactions with targets like GABA receptors using AutoDock Vina. Focus on hydrogen bonding with the thiazinone NH and hydrophobic contacts with the dihydro ring .

- QSAR modeling : Train models on a library of thiazinone derivatives to predict logP, polar surface area, and bioavailability. Use descriptors like Moriguchi octanol-water coefficients .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention and conformational flexibility .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。